Dimethomorph

Catalog No.
S567675
CAS No.
110488-70-5
M.F
C21H22ClNO4
M. Wt
387.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethomorph

CAS Number

110488-70-5

Product Name

Dimethomorph

IUPAC Name

3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one

Molecular Formula

C21H22ClNO4

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3

InChI Key

QNBTYORWCCMPQP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC

solubility

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9
Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500
Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L)
Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5

Synonyms

4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine, dimethomorph, dimethomorph, (E)-, dimethomorph, (E)-isomer, dimethomorph, (Z)-, dimethomorph, (Z)-isomer

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC
  • Mode of action: Dimethomorph works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disrupts the fungus's growth and development, ultimately leading to its death. Source:
  • Efficacy against specific fungal diseases: Research is ongoing to evaluate dimethomorph's effectiveness against various fungal pathogens, including downy mildews, late blights, and crown and root rots. Source: )
  • Environmental fate and impact: Studies are conducted to assess dimethomorph's behavior in the environment, including its degradation rates, potential for leaching into soil and water, and impact on non-target organisms. Source: )
  • Development of resistance in fungal populations: Researchers monitor the emergence of resistance to dimethomorph in fungal populations to develop strategies for resistance management and maintain the fungicide's effectiveness. Source: )

Dimethomorph is a systemic fungicide belonging to the morpholine class, primarily used to control fungal diseases in various crops, particularly in potatoes and vegetables. Its chemical formula is C21H22ClNO4, and it is known for its efficacy against oomycete fungi, which cause significant agricultural losses. Dimethomorph works by inhibiting the formation of fungal cell walls, thereby preventing mycelial growth and spore production .

This compound is characterized by its low toxicity to birds and mammals, although it poses risks to aquatic organisms due to its persistence in water bodies . Dimethomorph exists as a mixture of E and Z isomers, with the E-isomer typically being more active against pathogens .

Dimethomorph acts by inhibiting cell wall synthesis in oomycete fungi. It specifically targets the enzyme cellulose synthase, which is responsible for the formation of β-glucan, a vital component of the fungal cell wall []. By disrupting this process, dimethomorph weakens the fungal cell wall, leading to cell death and halting fungal growth [].

Physical and Chemical Properties

  • Appearance: White to slightly yellow crystalline solid [].
  • Melting Point: 122-124 °C [].
  • Boiling Point: Decomposes above 300 °C [].
  • Solubility: Slightly soluble in water (25 mg/L at 20 °C) []. Highly soluble in organic solvents like acetone and dichloromethane [].
  • Stability: Stable under acidic and neutral conditions. Decomposes under alkaline conditions [].

Dimethomorph is classified by the World Health Organization (WHO) as a moderately hazardous pesticide (Hazard Class III) []. It exhibits low acute toxicity in mammals through oral and dermal exposure. However, concerns exist regarding its potential for chronic toxicity and endocrine disruption. Additionally, dimethomorph can be toxic to aquatic organisms and beneficial insects like bees.

Important Considerations:

  • Always handle dimethomorph according to label instructions and recommended safety precautions.
  • Wear appropriate personal protective equipment (PPE) when handling the compound.
  • Be mindful of potential environmental impacts and follow proper disposal procedures.
Starting from morpholine derivatives. Key steps include:

  • Formation of the Chlorophenyl Group: This involves chlorination of phenolic compounds.
  • Condensation Reactions: Morpholine reacts with various carbonyl compounds to form the desired morpholine derivative.
  • Isomerization: The E/Z isomer ratio can be adjusted during synthesis based on reaction conditions.

These methods ensure high purity and yield of dimethomorph suitable for agricultural use .

Dimethomorph is primarily used in agriculture as a fungicide to protect crops from various fungal diseases. Its applications include:

  • Potatoes: Control of late blight caused by Phytophthora infestans.
  • Vegetables: Protection against downy mildew and other oomycete infections.
  • Co-formulation: Often combined with other fungicides like mancozeb or copper-based products to enhance efficacy and manage resistance .

Additionally, dimethomorph's low toxicity profile makes it a preferred choice in integrated pest management strategies.

Research on dimethomorph has focused on its interactions with other chemicals in agricultural settings. Studies indicate that when combined with other fungicides or environmental pollutants, dimethomorph may undergo altered degradation pathways or enhanced toxicity profiles towards non-target organisms . Understanding these interactions is crucial for developing effective pest management strategies while minimizing ecological risks.

Dimethomorph shares structural similarities with several other fungicides within the morpholine class and beyond. Below are some comparable compounds:

CompoundChemical FormulaMechanism of ActionUnique Features
FenpropimorphC19H23ClN2O4Inhibits sterol biosynthesisBroad-spectrum activity
Triazole FungicidesVariableInhibits ergosterol synthesisEffective against a wide range of fungi
MancozebC4H6MnN2S4Multi-site action; disrupts cellular processesCombination of metal and organic compound

Dimethomorph's uniqueness lies in its specific action against oomycetes and its relatively low toxicity profile compared to other fungicides that may have broader ecological impacts .

Sterol Biosynthesis Inhibition Pathways

While Dimethomorph is occasionally classified under sterol biosynthesis inhibitors, its primary mode of action involves disrupting fungal cell wall formation rather than directly interfering with sterol synthesis. Studies demonstrate that Dimethomorph inhibits cellulose synthase, an enzyme critical for synthesizing cellulose in the cell walls of oomycetes [2] [7]. This disruption compromises cell wall integrity, leading to impaired growth and sporulation.

In contrast, other morpholine fungicides like Fenpropimorph directly target sterol biosynthesis by inhibiting Δ14-reductases and Δ8→Δ7 isomerases, which are essential for ergosterol production [3] [4]. Dimethomorph’s unique focus on cell wall components underscores its specificity for oomycetes, which rely heavily on cellulose for structural stability [2].

Molecular Targets in Oomycete Pathogens

Dimethomorph’s molecular targets are linked to cell wall biosynthesis machinery in oomycetes. In Phytophthora infestans, the fungicide binds to cellulose synthase complexes, preventing the polymerization of glucose into cellulose microfibrils [7]. This action is particularly effective during sporangium and oospore development stages, where cellulose is vital for pathogen viability [2].

Resistance studies reveal that mutations in cellulose synthase genes (e.g., CesA1 and CesA3) reduce Dimethomorph’s efficacy. For instance, ethidium bromide/UV-induced mutants of P. infestans exhibited resistance factors >20, correlating with altered enzyme kinetics [6]. These findings highlight the specificity of Dimethomorph for cellulose synthase and the evolutionary constraints on resistance development due to fitness costs [6] [8].

Comparative Efficacy Against Phytophthora Species

Dimethomorph’s efficacy varies significantly across Phytophthora species, as shown in Table 1.

SpeciesEC₅₀ (µg/ml)Resistance Factor (RF)
P. capsici<0.11.0 (baseline)
P. parasitica0.383.8
P. citrophthora0.11.0
P. infestans (mutant)0.16–0.208.0–20.0

Table 1: Sensitivity of Phytophthora species to Dimethomorph [6] [8].

P. capsici and P. citrophthora exhibit high sensitivity (EC₅₀ <0.1 µg/ml), whereas P. parasitica requires higher concentrations (EC₅₀ 0.38 µg/ml) [8]. Resistance in P. infestans is associated with reduced virulence and growth rates, suggesting a biological cost to mutations in cellulose synthase [6]. Field resistance remains rare due to these fitness trade-offs and the fungicide’s targeted application strategies.

Physical Description

Colorless odorless solid; [Merck Index]

Color/Form

Colorless to grey crystalline powder

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

387.1237359 g/mol

Monoisotopic Mass

387.1237359 g/mol

Heavy Atom Count

27

Density

Bulk density: 1318 kg/cu m (20 °C)

LogP

2.68 (LogP)
log Kow = 2.63 (E)-isomer; 2.73 (Z)-isomer (both 20 °C)

Odor

Odorless

Melting Point

127-148 °C
MP: 125-149 °C

UNII

37V7980RBV

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice.

Vapor Pressure

0.00000001 [mmHg]
Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C)
7.39X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

110488-70-5

Absorption Distribution and Excretion

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. For all treatment protocols, most (80-90%) of the radiolabel administered was excreted in the feces. A considerably smaller amount (6-16%) was excreted in the urine and only minimal levels (0.1-0.4%) were detected in the organs and tissues. Rapid absorption may be inferred by the rapid excretion of metabolites in the urine and bile. Saturation of absorption following single high doses (500 mg/kg) was indicated by large amounts (50%) of radioactivity in the feces being associated with parent compound. For low- or highdose treatment, urinary excretion in female rats tended to be greater (up to 2-fold in low-dose rats) than that of male rats. Retention of dimethomorph or (14)C-dimethomorph-derived radioactivity was generally 1% for most tissues although the liver exhibited slightly higher levels (1.4%) and higher levels in the gastrointestinal tract organs were due to radioactivity in the lumenal contents.

Metabolism Metabolites

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. ... Urinary metabolites resulted from demethylation of the dimethoxyphenyl ring and oxidation of the morpholine ring. ...Biliary metabolites accounted for most of the fecal excretion following low-dose treatment. The major biliary metabolites were glucuronides of one and possibly two of the compounds produced by demethylation of the dimethoxyphenyl ring. The report provided a proposed metabolic pathway for dimethomorph.
In rats, the major route of metabolism is demethylation of one of the dimethoxy groups or by oxidation of one of the CH2 groups (ortho- or meta-position) of the morpholine ring.

Associated Chemicals

E-Dimethomorph; 113210-97-2
Z-Dimethomorph; 113210-98-3

Wikipedia

Dimethomorph

Biological Half Life

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. ...Biliary excretion exhibited first-order kinetics with a lowdose (10 mg/kg) half-life of approximately three hours and a high-dose (500 mg/kg) half-life of 11 hours for males and about 6 hours for females.

Use Classification

Agrochemicals -> Pesticides
Fungicides

Methods of Manufacturing

Dimethomorph is produced by Friedel-Crafts acylation of 1,2-dimethoxybenzene with 4-chlorobenzoyl chloride, followed by condensation with triethyl phosphonoacetate in the presence of a base such as sodium hydride in dimethoxyethane. The resulting ethyl cinnamate is then converted to the correspondingmorpholide.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies dimethomorph (technical grade) as Class III: slightly hazardous; Main Use: fungicide, other than for seed treatment.
Fungicidal activity is primarily associated with the Z isomer.
Only the (Z)- isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the (E)-isomer in practice.
Composition: (E) isomer to (Z) isomer ratio is 1:1.

Analytic Laboratory Methods

An analytical method for the determination of dimethomorph [(E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine] residues in dried hops was developed utilizing liquid-liquid partitioning, automated gel permeation chromatography (GPC), Florisil and aminopropyl solid phase extraction (SPE) column cleanups, and gas chromatography (GC) with mass selective detection (MSD). Method validation recoveries from dried hops ranged from 79 to 103% over four levels of fortification (0.1, 1.0, 5.0, and 20 ppm). Control and dimethomorph-treated hop samples collected from three field sites had residue levels of <0.10 and 4.06-17.32 ppm, respectively. The method was validated to the limit of quantitation at 0.10 ppm. The limit of detection for this method was 0.045 ppm.
Product analysis by high performance liquid chromatography.

Storage Conditions

Store in secure, well ventilated building away from food and feed and out of reach of children.
Do not contaminate water, food or feed by storage or disposal. ... Store in a cool, well-ventilated area. Do not allow to become overheated in storage. Keep container closed when not in use. /Acrobat 50WP Fungicide/

Interactions

... /It was reported/ that a mixture of widely used pesticides can produce combined AR antagonist effects that exceed the responses elicited by the most potent component alone in a predictable manner.

Stability Shelf Life

Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight.

Dates

Last modified: 08-15-2023

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